Edoxaban-d6

Overview

Description

Edoxaban-d6 is a deuterated form of Edoxaban, an oral anticoagulant that acts as a direct inhibitor of factor Xa. It is primarily used as an internal standard for the quantification of Edoxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Edoxaban-d6 involves the incorporation of deuterium atoms into the Edoxaban molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps in the synthesis include:

Condensation Reaction: Ethyl oxalyl chloride reacts with 2-amino-5-chloropyridine in the presence of acetonitrile to form an intermediate.

Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium atoms.

Cyclization and Purification: The deuterated intermediate is then cyclized and purified to obtain this compound with high purity (>99%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Edoxaban-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can be performed to study the stability and reactivity of this compound.

Substitution: Substitution reactions involving nucleophiles can be used to modify the this compound molecule for analytical purposes.

Common Reagents and Conditions

Oxidation: Acidic conditions using hydrochloric acid or sulfuric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various degradation products and modified derivatives of this compound, which are analyzed to understand the stability and reactivity of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Edoxaban-d6 is utilized extensively in pharmacokinetic studies to quantify the levels of edoxaban in biological samples. Its stable isotopic nature allows for precise measurements without interference from the endogenous compound.

- Methodology : The quantification typically employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a study demonstrated that this compound could be detected and quantified using a tandem mass spectrometer with a calibration curve linear from 1 to 500 ng/ml, showcasing its effectiveness as an internal standard .

Clinical Trials and Drug Development

This compound is critical in clinical trials assessing the efficacy and safety of edoxaban. It serves as a reference to ensure accurate dosing and monitoring of drug levels in patients.

- Case Study : In the Hokusai-VTE trial, which compared edoxaban to warfarin for treating venous thromboembolism, pharmacokinetic data were analyzed using this compound to understand how various factors like renal function and body weight affected drug exposure .

Therapeutic Monitoring

The use of this compound extends to therapeutic drug monitoring (TDM), particularly in patients with varying degrees of renal function or those on concomitant medications that might interact with edoxaban.

- Clinical Relevance : A study indicated that patients with impaired renal function exhibited increased exposure to edoxaban, heightening the risk of bleeding. This compound facilitates monitoring these patients by providing accurate measurements of drug levels .

Research on Drug Interactions

This compound aids researchers in studying potential drug-drug interactions involving edoxaban. By using this compound as an internal standard, researchers can delineate how other medications may alter the pharmacokinetics of edoxaban.

- Example : Investigations into the effects of P-glycoprotein inhibitors on edoxaban pharmacokinetics have utilized this compound to provide clear insights into these interactions, which are crucial for safe prescribing practices .

Development of Reversal Agents

Recent studies have explored the reversal of anticoagulant effects induced by edoxaban using agents like andexanet alfa. This compound is instrumental in these studies for accurately measuring the levels of both the anticoagulant and its reversal agent.

- Findings : Research has shown that administration of andexanet can significantly reverse the effects of edoxaban, with measurements facilitated by using this compound as a standard .

Summary Table: Key Applications of this compound

| Application Area | Description | Methodology/Findings |

|---|---|---|

| Pharmacokinetic Studies | Quantification of edoxaban levels in biological samples | LC-MS/MS with calibration curves |

| Clinical Trials | Reference for dosing and monitoring in trials like Hokusai-VTE | Analysis of factors affecting drug exposure |

| Therapeutic Monitoring | Monitoring drug levels in patients with renal impairment | Increased exposure risks identified |

| Research on Drug Interactions | Studying interactions with other medications | Insights into P-glycoprotein inhibitors' effects on pharmacokinetics |

| Development of Reversal Agents | Measuring reversal effects from agents like andexanet | Significant reversibility observed; accurate measurements with internal standards |

Mechanism of Action

Edoxaban-d6, like Edoxaban, inhibits factor Xa, a key protein in the coagulation cascade. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is selective and reversible, making this compound a potent anticoagulant .

Comparison with Similar Compounds

Similar Compounds

Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.

Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.

Dabigatran: A direct thrombin inhibitor used for anticoagulation.

Uniqueness of Edoxaban-d6

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .

Biological Activity

Edoxaban-d6 is a deuterated form of edoxaban, an oral direct factor Xa inhibitor used primarily for the prevention and treatment of thromboembolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, pharmacodynamics, and clinical implications based on various studies.

1. Overview of this compound

Edoxaban is known for its ability to inhibit factor Xa, a crucial component in the coagulation cascade. The deuterated version, this compound, is utilized in research to study metabolic pathways and pharmacokinetics without the interference of standard edoxaban due to its distinct isotopic composition.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key parameters include:

- Bioavailability : Approximately 62% for Edoxaban, with this compound expected to show similar values due to its structural similarity.

- Peak Plasma Concentration (Cmax) : Achieved 1-2 hours post-administration.

- Half-life : Approximately 10-14 hours, allowing for once-daily dosing in clinical settings.

- Metabolism : Primarily metabolized by carboxylesterase and CYP3A4 pathways, with minimal active metabolites formed.

3. Pharmacodynamics

This compound exerts its anticoagulant effects by inhibiting factor Xa, leading to reduced thrombin generation and subsequent thrombus formation. The pharmacodynamic effects are characterized by:

- Thrombin Generation : Significant reduction observed in clinical studies.

- Platelet Aggregation : Indirect inhibition noted through decreased thrombin levels.

- Coagulation Markers : Changes in prothrombin time (PT) and activated partial thromboplastin time (aPTT) are variable and not reliable for monitoring therapy.

4. Clinical Studies and Findings

Several clinical trials have investigated the efficacy and safety of Edoxaban and its isotopically labeled form, this compound. Notable studies include:

4.1 Population Pharmacokinetics Study

A study focusing on patients with deep vein thrombosis demonstrated that Edoxaban's pharmacokinetics were consistent across different patient populations, emphasizing its predictable absorption and elimination profiles .

4.2 Bioavailability Assessment

Research assessing the bioavailability of Edoxaban indicated that factors such as food intake had minimal impact on drug absorption, supporting its use in various clinical scenarios .

4.3 Efficacy in Atrial Fibrillation

In a randomized trial comparing Edoxaban with warfarin for patients undergoing cardioversion, Edoxaban showed comparable efficacy with a significantly lower risk of bleeding events, highlighting its safety profile .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~62% |

| Cmax (ng/mL) | 212 (tablets) |

| Half-life (hours) | 10-14 |

| Metabolism | CYP3A4, Carboxylesterase |

| Excretion | 60% feces, 35% urine |

Table 2: Clinical Trial Outcomes for Edoxaban

| Study Type | Outcome Measure | Result |

|---|---|---|

| Phase 3 Trial | Stroke Prevention | Comparable to warfarin |

| Safety Profile | Major Bleeding Events | Significantly lower risk |

| Population PK Study | Consistency Across Groups | High predictability |

6. Conclusion

This compound serves as a valuable tool for understanding the pharmacokinetics and dynamics of edoxaban without the confounding effects of natural isotopes. Its biological activity aligns closely with that of edoxaban, supporting its potential application in both therapeutic settings and research environments.

Q & A

Q. How is Edoxaban-d6 utilized as an internal standard in pharmacokinetic studies?

Answer: this compound, a deuterated isotopologue of Edoxaban, is critical for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties to non-deuterated Edoxaban minimize matrix effects, while the mass shift (+6 Da) enables distinct detection. Researchers use calibration curves with serial dilutions of this compound to normalize recovery rates and correct for ion suppression/enhancement in biological matrices (e.g., plasma, urine) . Method validation follows ICH guidelines, assessing linearity (R² >0.99), precision (%CV <15%), and accuracy (85–115%) .

Q. What analytical techniques validate this compound purity in experimental settings?

Answer: Purity validation requires orthogonal methods:

- High-performance liquid chromatography (HPLC) with UV detection to assess chemical impurities (<0.1%).

- Nuclear magnetic resonance (NMR) for structural confirmation, ensuring deuterium incorporation at specified positions.

- High-resolution mass spectrometry (HRMS) to verify isotopic purity (>99% d6) and rule out isotopic scrambling .

Q. How do researchers address batch-to-batch variability in deuterated this compound synthesis?

Answer: Advanced synthesis protocols employ:

- Design of Experiments (DOE) to optimize reaction conditions (e.g., catalyst concentration, temperature).

- Statistical process control (SPC) charts to monitor critical quality attributes (e.g., deuterium enrichment, yield).

- Quality control (QC) checks using LC-MS/MS to ensure consistency across batches .

Q. What strategies resolve discrepancies in this compound recovery rates across different biological matrices?

Answer: Discrepancies arise from matrix-specific ion suppression or protein binding. Solutions include:

- Matrix effect studies : Spiking this compound into analyte-free matrices to quantify recovery variations.

- Isotopic dilution : Using this compound as an internal standard to correct for extraction inefficiencies.

- Cross-validation with alternative techniques (e.g., ultracentrifugation for lipoprotein-rich samples) .

Q. What protocols ensure stability of this compound under various storage conditions?

Answer: Stability studies follow ICH Q1A guidelines:

- Short-term : Assess degradation at room temperature (25°C) over 24 hours.

- Long-term : Store at -80°C and test monthly for 12 months (degradation <5%).

- Freeze-thaw cycles : Three cycles to simulate handling conditions.

Results are analyzed via ANOVA to confirm stability .

Q. How to design cross-species comparative studies on this compound metabolism using in vitro models?

Answer:

- Hepatocyte models : Primary hepatocytes from humans, rats, and dogs are incubated with this compound to compare CYP450-mediated metabolism.

- Enzyme kinetics : Calculate Vmax and Km via Michaelis-Menten plots.

- Interspecies scaling : Use allometric models to predict in vivo clearance .

Q. What statistical methods are appropriate for dose-response analysis with this compound?

Answer:

- Nonlinear regression (e.g., four-parameter logistic model) for sigmoidal dose-response curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dosage groups.

- Power analysis to determine sample size (α=0.05, β=0.2) .

Q. How to optimize solid-phase extraction (SPE) parameters for this compound from complex biological samples?

Answer:

Properties

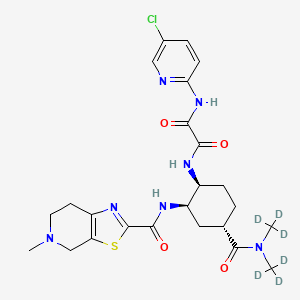

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.